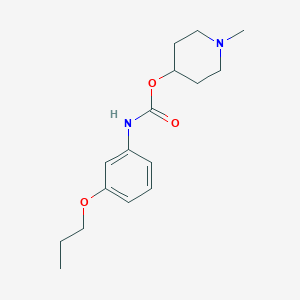![molecular formula C22H20ClNS B374880 N-(2-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-N-(2-phenylethyl)amine](/img/structure/B374880.png)
N-(2-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-N-(2-phenylethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(2-phenylethyl)-5,6-dihydrobenzobbenzothiepin-6-amine is a complex organic compound that belongs to the class of benzothiepin derivatives This compound is characterized by its unique structure, which includes a benzothiepin ring system substituted with a chloro group and a phenylethylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-phenylethyl)-5,6-dihydrobenzobbenzothiepin-6-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiepin Ring: The benzothiepin ring system can be synthesized through a cyclization reaction involving a suitable precursor such as 2-chlorobenzyl chloride and thiophenol under basic conditions.
Introduction of the Chloro Group: The chloro group can be introduced via a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Phenylethylamine Moiety: The final step involves the nucleophilic substitution reaction between the benzothiepin derivative and 2-phenylethylamine under appropriate conditions, such as in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-chloro-N-(2-phenylethyl)-5,6-dihydrobenzobbenzothiepin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced benzothiepin derivatives.
Substitution: Substituted benzothiepin derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-chloro-N-(2-phenylethyl)-5,6-dihydrobenzob
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-chloro-N-(2-phenylethyl)-5,6-dihydrobenzobbenzothiepin-6-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling pathways and leading to its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-chloro-N-(2-phenylethyl)-1-benzothiophene-2-carboxamide
- 2-(2-phenylethyl)-1,3-benzothiazole
- 4-(4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-1,3-benzenediol
Uniqueness
Compared to similar compounds, 3-chloro-N-(2-phenylethyl)-5,6-dihydrobenzobbenzothiepin-6-amine stands out due to its unique benzothiepin ring system and the presence of both a chloro group and a phenylethylamine moiety
Propiedades
Fórmula molecular |
C22H20ClNS |
|---|---|
Peso molecular |
365.9g/mol |
Nombre IUPAC |
3-chloro-N-(2-phenylethyl)-5,6-dihydrobenzo[b][1]benzothiepin-6-amine |
InChI |
InChI=1S/C22H20ClNS/c23-18-10-11-21-17(14-18)15-20(19-8-4-5-9-22(19)25-21)24-13-12-16-6-2-1-3-7-16/h1-11,14,20,24H,12-13,15H2 |
Clave InChI |
FYIRJNNYCMVAJY-UHFFFAOYSA-N |
SMILES |
C1C(C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)NCCC4=CC=CC=C4 |
SMILES canónico |
C1C(C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)NCCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]propanethioamide](/img/structure/B374799.png)
![N-[3-(9-fluorodibenzo[b,e]thiepin-11(6H)-ylidene)propyl]-N,N-dimethylamine](/img/structure/B374800.png)
![2-(4-{4-[4-Cyclopentyl(propionyl)anilino]butyl}-1-piperazinyl)ethyl propionate](/img/structure/B374802.png)
![3-dibenzo[b,e]thiepin-11(6H)-ylidene-1-propanamine](/img/structure/B374803.png)
![8-chloro-1-[(4-methylpiperazin-1-yl)methyl]-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B374807.png)
![8-chloro-6-(2-chlorophenyl)-1-[(4-methyl-1-piperazinyl)methyl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B374809.png)
![N-(6,11-dihydrodibenzo[b,e]thiepin-11-ylmethyl)-N,N-dimethylamine](/img/structure/B374811.png)

![[8-chloro-6-(2-methylphenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl]methyl methyl sulfide](/img/structure/B374814.png)
![2-{8-chloro-1-[(methylsulfanyl)methyl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-6-yl}phenyl methyl ether](/img/structure/B374815.png)
![4-Bromo-7-(2-chlorophenyl)-13-[4-(3-methoxypropyl)piperazin-1-yl]-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaene](/img/structure/B374819.png)

![4-(4,9-Dihydrothieno[2,3-c][2]benzothiepin-4-yl)-1,1-dimethylpiperidinium](/img/structure/B374823.png)
![3-[(dimethylamino)methyl]-4-(3-hydroxyphenyl)tetrahydro-2H-thiopyran-4-ol](/img/structure/B374825.png)
